molecular formula C12H14N4O3 B14165520 ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate CAS No. 91769-34-5

ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B14165520
CAS No.: 91769-34-5
M. Wt: 262.26 g/mol
InChI Key: MVFSHTAYNVHTEH-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 3,5-dimethylpyrazole and a suitable aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate is unique due to its combined pyrazole and pyrimidine rings, which provide a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial applications .

Properties

CAS No.

91769-34-5

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H14N4O3/c1-4-19-11(18)9-6-13-12(14-10(9)17)16-8(3)5-7(2)15-16/h5-6H,4H2,1-3H3,(H,13,14,17)

InChI Key

MVFSHTAYNVHTEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2C(=CC(=N2)C)C

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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